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Compound of Interest

Compound Name: 5-Ethynyl-2-hydroxybenzaldehyde

Cat. No.: B3119677 Get Quote

An In-depth Technical Guide to the Spectroscopic Characterization of 5-Ethynyl-2-hydroxybenzaldehyde

Authored by: A Senior Application Scientist
This guide provides a comprehensive analysis of the spectroscopic data for 5-Ethynyl-2-hydroxybenzaldehyde, a key

intermediate in the synthesis of complex organic molecules and functional materials. Designed for researchers and drug

development professionals, this document offers an in-depth exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR),

and Mass Spectrometry (MS) data, grounded in established scientific principles. The causality behind experimental choices and

data interpretation is emphasized to ensure both technical accuracy and practical utility.

Introduction: The Structural Elucidation Imperative
5-Ethynyl-2-hydroxybenzaldehyde (also known as 5-ethynylsalicylaldehyde) is a bifunctional aromatic compound featuring

hydroxyl, aldehyde, and terminal alkyne groups. This unique combination makes it a valuable precursor for creating complex

heterocyclic systems, polymers, and novel pharmaceutical scaffolds. Unambiguous structural confirmation and purity assessment

are paramount before its use in any synthetic pathway. Spectroscopic techniques are the cornerstone of this characterization, each

providing a unique piece of the structural puzzle.

Compound Profile:

Molecular Formula: C₉H₆O₂[1][2][3]

Molecular Weight: 146.14 g/mol [1][2]

CAS Number: 252771-08-7[1][3]

Appearance: Typically a solid with a melting point of 115-118 °C[3]

This guide will dissect the ¹H NMR, ¹³C NMR, IR, and MS data, explaining how each spectrum corroborates the assigned structure.

Molecular Structure and Atom Numbering
A clear structural representation is essential for assigning spectroscopic signals. The following diagram illustrates the IUPAC-

compliant numbering for 5-Ethynyl-2-hydroxybenzaldehyde, which will be used throughout this guide.

Caption: Structure of 5-Ethynyl-2-hydroxybenzaldehyde with atom numbering.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton
and Carbon Skeleton
NMR spectroscopy is the most powerful technique for elucidating the precise connectivity of atoms in an organic molecule. By

analyzing the chemical environment of ¹H and ¹³C nuclei, a detailed structural map can be constructed.

¹H NMR Spectroscopy
The ¹H NMR spectrum provides information about the number of different types of protons, their electronic environment, and their

proximity to other protons.

Expected ¹H NMR Signals: The structure suggests the presence of six distinct proton signals: a phenolic hydroxyl proton, an

aldehydic proton, three aromatic protons, and a terminal acetylenic proton.
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Proton Assignment
Expected Chemical
Shift (δ, ppm)

Multiplicity
Coupling Constant (J,
Hz)

Rationale for
Assignment

-OH (on C2) 10.5 - 11.5 Singlet (broad) -

The phenolic proton is

acidic and often

exchanges, leading to a

broad singlet. Its

downfield shift is due to

hydrogen bonding with

the adjacent carbonyl

oxygen.[4]

-CHO (on C1) 9.8 - 10.1 Singlet -

Aldehydic protons are

highly deshielded by the

anisotropic effect of the

carbonyl group and

resonate in a

characteristic downfield

region where few other

signals appear.[5][6]

H6 (on C6) ~7.6 Doublet J ≈ 2.0-3.0

This proton is ortho to

the electron-withdrawing

aldehyde group and

meta to the hydroxyl

group. It will be split into

a doublet by the adjacent

H4.

H4 (on C4) ~7.5 Doublet of Doublets J ≈ 8.5, 2.5

This proton is coupled to

both H3 (ortho coupling,

larger J) and H6 (meta

coupling, smaller J).

H3 (on C3) ~7.0 Doublet J ≈ 8.5

This proton is ortho to

the electron-donating

hydroxyl group and

shows a typical ortho

coupling to H4.

-C≡CH (on C9) ~3.1 Singlet -

The terminal acetylenic

proton has a

characteristic chemical

shift due to the magnetic

anisotropy of the triple

bond.

Protocol: Acquiring a ¹H NMR Spectrum

Sample Preparation: Dissolve ~5-10 mg of 5-Ethynyl-2-hydroxybenzaldehyde in ~0.6 mL of a deuterated solvent (e.g., CDCl₃

or DMSO-d₆). Chloroform-d (CDCl₃) is often suitable, but DMSO-d₆ can be useful for clearly observing exchangeable protons like

the hydroxyl group.
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Instrumentation: Use a standard NMR spectrometer (e.g., 400 or 500 MHz). A higher field strength provides better signal

dispersion.

Data Acquisition: Acquire a standard 1D proton spectrum with a sufficient number of scans (e.g., 8 or 16) to achieve a good

signal-to-noise ratio.

Processing: Fourier transform the raw data, phase the spectrum, and calibrate the chemical shift scale using the residual solvent

peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS).

¹³C NMR Spectroscopy
The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides information about their

hybridization and electronic environment.

Expected ¹³C NMR Signals: The molecule has nine carbon atoms, all in unique chemical environments, which should result in nine

distinct signals.

Carbon Assignment Expected Chemical Shift (δ, ppm) Rationale for Assignment

C7 (-CHO) 190 - 200

The carbonyl carbon of an aldehyde is

highly deshielded and appears significantly

downfield.[7]

C2 (-OH) 160 - 165

Aromatic carbon attached to an oxygen

atom (hydroxyl group) is strongly

deshielded.

C6 135 - 140
Aromatic CH carbon ortho to the electron-

withdrawing aldehyde group.

C4 130 - 135 Aromatic CH carbon.

C5 (-C≡CH) 125 - 130
Aromatic quaternary carbon attached to the

ethynyl group.

C1 120 - 125
Aromatic quaternary carbon attached to the

aldehyde group.

C3 118 - 122
Aromatic CH carbon ortho to the electron-

donating hydroxyl group.

C8 (-C≡CH) 80 - 85
Acetylenic carbon attached to the aromatic

ring.

C9 (-C≡CH) 78 - 83 Terminal acetylenic carbon.

Protocol: Acquiring a ¹³C NMR Spectrum

Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A slightly higher concentration may be beneficial due

to the lower natural abundance of ¹³C.

Instrumentation: Use the same NMR spectrometer.
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Data Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans (e.g., 128 or more) is typically required to

obtain a good signal-to-noise ratio.

Processing: Process the data similarly to the ¹H spectrum, referencing the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Caption: Standardized workflow for NMR sample preparation and data acquisition.

Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is an ideal technique for the rapid identification of functional groups within a molecule. Each functional group

absorbs infrared radiation at a characteristic frequency, corresponding to its vibrational modes (stretching, bending).

Expected IR Absorption Bands:
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Vibrational Mode Functional Group
Expected
Wavenumber (cm⁻¹)

Intensity
Rationale for
Assignment

O-H Stretch Phenolic -OH 3200 - 3400 Strong, Broad

The broadness is due to

hydrogen bonding, likely

intramolecularly with the

aldehyde's carbonyl

oxygen.

≡C-H Stretch Terminal Alkyne 3250 - 3350 Strong, Sharp

A very characteristic and

sharp peak for a terminal

alkyne C-H bond.

C-H Stretch Aromatic 3000 - 3100 Medium

Characteristic C-H

stretches from the

benzene ring.[8]

C-H Stretch Aldehyde 2700 - 2850 Medium, often two bands

The aldehydic C-H

stretch often appears as

a pair of bands (Fermi

resonance), which is a

key diagnostic feature for

aldehydes.[5][9]

C≡C Stretch Alkyne 2100 - 2150 Medium to Weak, Sharp

The position of this peak

confirms the presence of

the carbon-carbon triple

bond.

C=O Stretch Aldehyde (Aromatic) 1650 - 1680 Strong, Sharp

Conjugation with the

aromatic ring and

intramolecular hydrogen

bonding lowers the

frequency compared to a

saturated aldehyde.[5][8]

C=C Stretch Aromatic Ring 1500 - 1600 Medium, multiple bands

These absorptions are

characteristic of the

benzene ring framework.

[8]

Protocol: Acquiring an IR Spectrum

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, often equipped with an Attenuated Total Reflectance (ATR)

accessory, is standard.

Sample Preparation (ATR): Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact by

applying pressure with the built-in clamp. This is a non-destructive and rapid method.

Data Acquisition: Record a background spectrum of the empty ATR crystal first. Then, record the sample spectrum. The

instrument software will automatically ratio the sample spectrum against the background.

Analysis: Identify the key absorption peaks and correlate them with the expected functional groups.
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Mass Spectrometry (MS): Determining Molecular Weight and
Fragmentation
Mass spectrometry provides the exact molecular weight of a compound and offers structural clues based on its fragmentation

pattern upon ionization.

Expected Mass Spectrum Data (Electron Ionization - EI):

Molecular Ion (M⁺): The molecular formula C₉H₆O₂ gives an exact mass of 146.0368 Da. A strong molecular ion peak is expected

at m/z = 146, as aromatic systems are stable.[1][10]

Key Fragmentation Pathways: Aromatic aldehydes exhibit predictable fragmentation patterns.[11][12]

m/z Value Proposed Fragment Ion Rationale for Formation

146 [C₉H₆O₂]⁺ Molecular Ion (M⁺)

145 [C₉H₅O₂]⁺

Loss of a hydrogen radical (H•) from the

aldehyde group (α-cleavage), a very

common fragmentation for aldehydes.[11]

[13]

117 [C₉H₅O]⁺
Loss of the formyl radical (•CHO) from the

molecular ion (M-29).[12][14]

89 [C₇H₅]⁺

Subsequent loss of a carbon monoxide

(CO) molecule from the [M-H]⁺ ion (m/z 145

-> 117), followed by loss of another CO

molecule is less likely. A more probable

route is loss of CO from the m/z 117

fragment.

digraph "MS_Fragmentation" {

rankdir=LR;

node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, fillcolor="#FEF7E0"];

edge [fontname="Helvetica", fontsize=9];

M [label="[C₉H₆O₂]⁺\nm/z = 146"];

M_minus_H [label="[C₉H₅O₂]⁺\nm/z = 145"];

M_minus_CHO [label="[C₈H₅O]⁺\nm/z = 117"];

M_minus_H_minus_CO [label="[C₈H₅O]⁺\nm/z = 117"];

M -> M_minus_H [label="- H•"];

M -> M_minus_CHO [label="- •CHO"];

M_minus_H -> M_minus_H_minus_CO [label="- CO"];

}
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Caption: Plausible EI fragmentation pathways for 5-Ethynyl-2-hydroxybenzaldehyde.

Protocol: Acquiring a GC-MS Spectrum

Sample Preparation: Prepare a dilute solution of the compound in a volatile solvent like dichloromethane or ethyl acetate.

Instrumentation: Use a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS).

GC Method: Inject the sample into the GC. The compound will travel through a capillary column, separating it from any impurities.

A typical temperature program might start at 50°C and ramp up to 250°C.

MS Method: As the compound elutes from the GC column, it enters the MS ion source (typically using electron ionization at 70

eV). The mass analyzer scans a range (e.g., m/z 40-400) to detect the parent ion and its fragments.

Data Analysis: Analyze the mass spectrum corresponding to the GC peak of the compound. Identify the molecular ion peak and

interpret the major fragment ions.

Conclusion: A Self-Validating Spectroscopic Profile
The collective spectroscopic data provides a robust and self-validating confirmation of the structure of 5-Ethynyl-2-
hydroxybenzaldehyde.

MS confirms the molecular weight is 146 g/mol .

IR confirms the presence of the key functional groups: a hydroxyl (-OH), a terminal alkyne (-C≡CH), and a conjugated aldehyde (-

CHO).

¹³C NMR confirms the presence of nine unique carbons, including a carbonyl, two alkyne carbons, and six aromatic carbons.

¹H NMR provides the final and most detailed piece of the puzzle, confirming the substitution pattern on the aromatic ring and the

connectivity of all proton-bearing groups.

Each technique independently supports the proposed structure, and together, they form an unambiguous chemical fingerprint. This

comprehensive characterization is an indispensable first step for any researcher intending to use 5-Ethynyl-2-
hydroxybenzaldehyde in further scientific endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic

procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the

fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our

Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of essential and advanced

chemicals, empowering scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://ncstate.pressbooks.pub/organicchem/chapter/spectroscopy-of-aldehydes-and-ketones-3/
https://ncstate.pressbooks.pub/organicchem/chapter/spectroscopy-of-aldehydes-and-ketones-3/
https://www.researchgate.net/figure/H-NMR-spectrum-of-p-hydroxybenzaldehyde-in-Deuterated-methanol-MeOD-Based-on-the-NMR_fig2_316458802
https://chem.libretexts.org/Bookshelves/Physical_and_Theoretical_Chemistry_Textbook_Maps/Supplemental_Modules_(Physical_and_Theoretical_Chemistry)/Spectroscopy/Magnetic_Resonance_Spectroscopies/Nuclear_Magnetic_Resonance/NMR%3A_Structural_Assignment/Interpreting_C-13_NMR_Spectra
https://www.docbrown.info/page06/spectra/benzaldehyde-ir.htm
https://www.docbrown.info/page06/spectra/benzaldehyde-ir.htm
https://www.docbrown.info/page06/spectra/benzaldehyde-ir.htm
https://opg.optica.org/as/abstract.cfm?uri=as-46-2-293
https://opg.optica.org/as/abstract.cfm?uri=as-46-2-293
https://archive.nptel.ac.in/content/storage2/courses/104103071/module9/lec25/1.html
http://people.whitman.edu/~dunnivfm/C_MS_Ebook/CH6/6_11_4.html
https://chem.libretexts.org/Bookshelves/Analytical_Chemistry/Supplemental_Modules_(Analytical_Chemistry)/Instrumentation_and_Analysis/Mass_Spectrometry/Mass_Spec/Mass_Spectrometry_-_Fragmentation_Patterns
https://www.jove.com/science-education/v/13050/mass-spectrometry-aldehyde-and-ketone-fragmentation
https://www.docbrown.info/page06/spectra/benzaldehyde-ms.htm
https://www.docbrown.info/page06/spectra/benzaldehyde-ms.htm
https://www.benchchem.com/product/b3119677#spectroscopic-data-nmr-ir-ms-for-5-ethynyl-2-hydroxybenzaldehyde
https://www.benchchem.com/product/b3119677#spectroscopic-data-nmr-ir-ms-for-5-ethynyl-2-hydroxybenzaldehyde
https://www.benchchem.com/product/b3119677#spectroscopic-data-nmr-ir-ms-for-5-ethynyl-2-hydroxybenzaldehyde
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b3119677?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3119677?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

